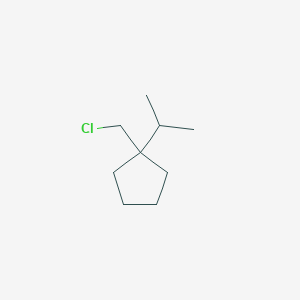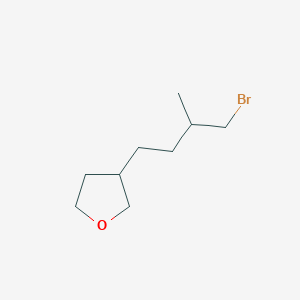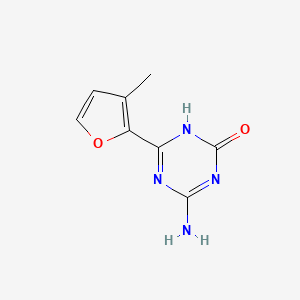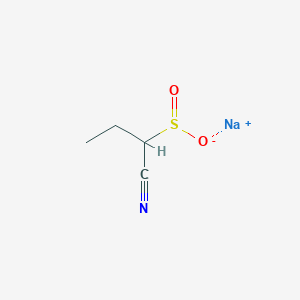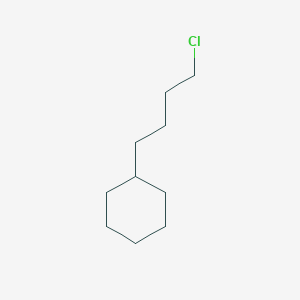
(4-Chlorobutyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorobutyl)cyclohexane is an organic compound that belongs to the class of cycloalkanes. It consists of a cyclohexane ring substituted with a 4-chlorobutyl group. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure, and the presence of the chlorobutyl group introduces unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorobutyl)cyclohexane typically involves the alkylation of cyclohexane with 4-chlorobutyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkyl halide .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yield and purity, with careful control of temperature and pressure .
Chemical Reactions Analysis
Types of Reactions: (4-Chlorobutyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed:
Alcohols: Formed through nucleophilic substitution.
Alkenes: Formed through elimination reactions.
Ketones and Carboxylic Acids: Formed through oxidation reactions.
Scientific Research Applications
(4-Chlorobutyl)cyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Chlorobutyl)cyclohexane involves its interaction with various molecular targets. The compound can act as an alkylating agent, introducing the 4-chlorobutyl group into other molecules. This can lead to the formation of covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, potentially altering their function .
Comparison with Similar Compounds
Cyclohexane: A simple cycloalkane without any substituents.
4-Bromobutylcyclohexane: Similar structure but with a bromine atom instead of chlorine.
4-Chlorobutylbenzene: Contains a benzene ring instead of a cyclohexane ring
Uniqueness: (4-Chlorobutyl)cyclohexane is unique due to the presence of the chlorobutyl group, which imparts distinct reactivity and chemical properties compared to unsubstituted cyclohexane or other substituted cyclohexanes. The chlorine atom’s electronegativity and the butyl chain’s length contribute to its specific behavior in chemical reactions .
Properties
Molecular Formula |
C10H19Cl |
|---|---|
Molecular Weight |
174.71 g/mol |
IUPAC Name |
4-chlorobutylcyclohexane |
InChI |
InChI=1S/C10H19Cl/c11-9-5-4-8-10-6-2-1-3-7-10/h10H,1-9H2 |
InChI Key |
MOYMSRFEQFNEOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




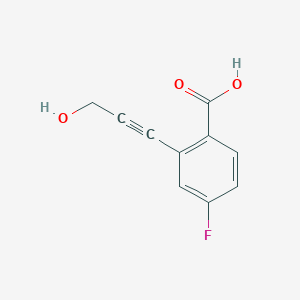
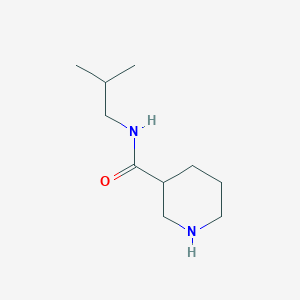
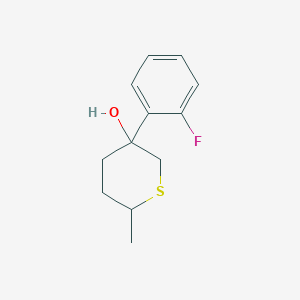
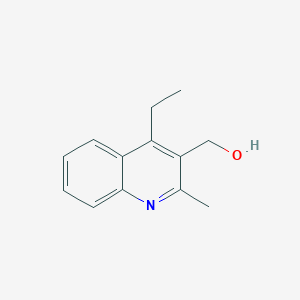
![3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13185153.png)
